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molecular formula C11H13N3O2 B1606618 4-Nitrogramine CAS No. 7150-46-1

4-Nitrogramine

Cat. No. B1606618
M. Wt: 219.24 g/mol
InChI Key: NTWUAOHAQNZERF-UHFFFAOYSA-N
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Patent
US06765004B1

Procedure details

Scheme M illustrates a general method of preparing compounds of the invention (for a synthesis of intermediate amine 8, see also J. Hester J. Org. Chem. 1967, 32, 4095). 4-Nitroindole and formaldehyde/dimethylamine were condensed to form 4-nitrogramine (2). Compound 2 underwent nucleophilic substitution with diethyl malonate to afford diester 3, which was then reduced to the amine 4 via hydrogenolysis over palladium-on-carbon. Indole 4 was cyclized thermally to lactam 5, and then underwent decarboxylation by treatment with potassium hydroxide followed by heating neat to give unsubstituted lactam 7. The lactam 7 was reduced with LAH to afford amine 8, which was acylated with acid chloride 9 (prepared by acylation of methyl 4-aminobenzoate with 2-biphenylcarbonyl chloride followed by sodium hydroxide-mediated saponification of the ester to the acid, and then thionyl chloride-mediated conversion to the acid chloride 9) to give the final product compound 10.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
formaldehyde dimethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)([O-:3])=[O:2].[CH2:13]=O.[CH3:15][NH:16][CH3:17]>>[CH3:15][N:16]([CH2:13][C:6]1[C:5]2[C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=[CH:10][C:9]=2[NH:8][CH:7]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Step Three
Name
formaldehyde dimethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a general method of preparing compounds of the invention (
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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